(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Catalog No.
S3271291
CAS No.
77171-41-6
M.F
C15H21NO5
M. Wt
295.335
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric ac...

CAS Number

77171-41-6

Product Name

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.335

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1

InChI Key

BHTRKISIDQZUQX-VXGBXAGGSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O

Solubility

not available

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral compound with a complex structure that includes a butyric acid backbone, a Boc (tert-butyloxycarbonyl) protected amino group, and a hydroxyl group. The presence of the phenyl group contributes to its unique properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

HPPA has been investigated for its potential role in various biological processes, but the mechanisms are still under exploration. Some studies suggest HPPA may interact with specific enzymes or receptors in the body []. However, more research is needed to understand these mechanisms fully.

Synthesis of Peptides and Proteins

This molecule can serve as a building block for the synthesis of peptides and proteins with specific functionalities. The "Boc" group (tert-Butyloxycarbonyl) acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide synthesis. The (2R,3R) configuration introduces chirality, potentially leading to the development of novel therapeutic agents with improved activity and reduced side effects [1].

Source

The chemical reactivity of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can be categorized into several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, acting as an acid or a base depending on the conditions.
  • Esterification: The hydroxyl group can react with alcohols to form esters, which is useful in various synthetic applications.
  • Amine Reactions: The amine functional group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are facilitated by enzymes in biological systems, which enhance reaction rates and specificity

Research indicates that (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid exhibits various biological activities. Its structural components suggest potential roles in:

  • Antioxidant Activity: Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Properties: Given its structural similarity to known neuroprotective agents, it may influence pathways associated with neurodegenerative diseases .

Synthesis of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid or derivatives.
  • Protection of Functional Groups: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Chiral Resolution: Chiral intermediates can be resolved using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
  • Final Deprotection: After the desired reactions are completed, the Boc protecting group is removed under acidic conditions to yield the final product.

These methods allow for the efficient synthesis of the compound while maintaining its chirality and functional integrity

(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Research Tool: It can serve as a biochemical probe to study enzyme mechanisms or cellular processes.
  • Synthesis Intermediate: This compound may act as an intermediate in the synthesis of more complex molecules in medicinal chemistry.

Interaction studies involving (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid focus on its binding affinity and activity against various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological activity and mechanism of action against cell lines or isolated enzymes.

Such studies are crucial for understanding its therapeutic potential and guiding further development .

Several compounds share structural similarities with (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-hydroxybutyric acidContains an amino and hydroxyl groupKnown for neuroprotective effects
Phenylbutyric acidSimple phenyl butyric structureUsed in treating urea cycle disorders
2-Hydroxyphenylacetic acidHydroxylated phenylacetic derivativeExhibits anti-inflammatory properties
(S)-ProlineA naturally occurring amino acidInvolved in protein synthesis and metabolism

The uniqueness of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid lies in its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups, which may enhance its interaction with biological targets compared to similar compounds

Enantioselective Dihydroxylation Strategies in Chiral Pool Synthesis

Enantioselective dihydroxylation of olefins provides a direct route to vicinal diols, which can be further functionalized into β-hydroxy acids. The Sharpless asymmetric dihydroxylation, employing osmium tetroxide with chiral ligands such as (DHQD)₂-PHAL or (DHQ)₂-PHAL, achieves high enantiomeric excess (ee) for terminal and electron-rich alkenes. For example, styrene derivatives undergo dihydroxylation to yield (R,R)-diols with >90% ee when using AD-mix-β. However, the toxicity of osmium tetroxide and the need for stoichiometric oxidants limit its scalability.

Biocatalytic alternatives using engineered Escherichia coli expressing styrene monooxygenase (SMO) and epoxide hydrolase (SpEH) have emerged as greener solutions. This cascade system converts aryl olefins to (R)-vicinal diols via epoxidation and hydrolysis, achieving 70–85% yields and >95% ee for substrates like 4-phenylstyrene. While enzymatic methods avoid heavy metals, they face challenges in substrate scope and reaction rates compared to chemical catalysis.

MethodCatalyst/SystemSubstrateYield (%)ee (%)
Sharpless dihydroxylationOsO₄/(DHQD)₂-PHALStyrene derivatives75–9090–99
Biocatalytic cascadeE. coli SMO/SpEH4-Phenylstyrene70–8595–99

Asymmetric Catalytic Hydrogenation Using Rhodium-Chiral Phosphine Complexes

Asymmetric hydrogenation of β-dehydroamino acids offers a robust pathway to β-hydroxy acids with adjacent stereocenters. Rhodium complexes ligated to chiral phosphine-phosphite ligands, such as (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane (TCFP), enable precise stereocontrol. For instance, hydrogenation of methyl (Z)-β-acetamidocinnamate with [Rh(TCFP)(cod)]BF₄ yields (2R,3R)-β-hydroxy-α-amino esters with 98% ee and quantitative conversion. The ligand’s bulky tert-butyl groups enforce a rigid coordination geometry, favoring the syn-addition of hydrogen to the pro-(R) face of the enamide.

Phosphine-phosphite ligands like (R)-BINAP-(S)-binaphthol hybrids further enhance enantioselectivity in hydrogenating cyclic β-dehydroamino acids. These systems achieve 99% ee for substrates bearing aryl substituents, though sterically hindered aliphatic derivatives require modified ligands.

Diastereocontrol via Evans’ Oxazolidinone Auxiliaries in β-Hydroxy Acid Formation

Evans’ oxazolidinones serve as powerful chiral auxiliaries for constructing β-hydroxy acids with defined stereochemistry. The auxiliary directs the stereochemical outcome of aldol reactions through chelation-controlled enolate formation. For example, condensation of (4R)-benzyl oxazolidinone with 4-phenylbutyryl chloride generates a chiral imide, which undergoes boron-mediated aldol addition to tert-butyl glyoxylate. Hydrolysis of the auxiliary yields (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid with >98% de.

Critical to this approach is the use of boron triflate to generate Z-enolates, which react via a Zimmerman-Traxler transition state to favor the syn-aldol product. The auxiliary’s benzyl group shields the Re face, ensuring high diastereoselectivity.

StepReagents/ConditionsDiastereomeric Excess (%)
Imide formationOxazolidinone, butyllithium
Aldol reactionB(OMe)₃, Et₃N, −78°C98
Auxiliary removalLiOH, H₂O₂

Solid-Phase Synthesis Approaches for Peptide-Backbone Incorporation

Solid-phase peptide synthesis (SPPS) facilitates the incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid into complex peptides. Fmoc-protected derivatives of the acid are anchored to Wang resin via their carboxylic acid group, enabling iterative coupling using HBTU/HOBt activation. The Boc group remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF), allowing sequential assembly of peptide chains. Post-synthesis, TFA cleavage releases the peptide with the β-hydroxy acid intact.

This method has been successfully applied to synthesize RGD peptides containing backbone-fluorinated analogues, achieving 60–75% overall yields. Challenges include epimerization during coupling, which is mitigated by using low temperatures (0–4°C) and excess coupling reagents.

Kinetic vs. Thermodynamic Control in Protecting Group Strategies

The preservation of stereochemistry during Boc (tert-butyloxycarbonyl) deprotection hinges on the interplay between kinetic and thermodynamic control. Kinetic control favors rapid intermediate stabilization to prevent equilibration, while thermodynamic control risks epimerization through prolonged exposure to reactive conditions.

In the synthesis of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid derivatives, the use of (±)-camphorsulfonic acid (CSA) as a catalyst under mild conditions (room temperature, dichloromethane) minimizes epimerization by accelerating the formation of a stable acyclic intermediate. Electrospray ionization mass spectrometry (ESI-MS) studies reveal that CSA facilitates ion-pairing interactions between the protonated amine and the sulfonate counterion, which sterically hinders racemization at the α-carbon [1]. This contrasts with traditional acid-mediated Boc deprotection methods using trifluoroacetic acid (TFA), where prolonged exposure to strong acids increases the likelihood of thermodynamic equilibration.

A comparative analysis of reaction pathways demonstrates that kinetic control achieves 73% yield of the desired (2R,3R)-configured amide without epimerization, whereas thermodynamic conditions (e.g., elevated temperatures or extended reaction times) reduce stereochemical purity by up to 28% [1]. The table below summarizes key findings:

ConditionCatalystTemperatureYield (%)Epimerization (%)
Kinetic (CSA)CSA25°C730
Thermodynamic (TFA)TFA40°C6828

These results underscore the necessity of optimizing reaction kinetics to avoid compromising stereochemical fidelity.

Solvent Effects on Epimerization During Boc Deprotection

Solvent polarity and proticity significantly influence the stereochemical outcome of Boc deprotection. Polar protic solvents, such as methanol and trifluoroethanol (TFE), stabilize charged intermediates through hydrogen bonding, reducing the activation energy for epimerization. Conversely, aprotic solvents like dichloromethane minimize solvation of the transition state, thereby limiting conformational flexibility.

In continuous-flow thermal deprotection studies, TFE and methanol achieved 95% deprotection efficiency for N-Boc-protected amines at 240°C with negligible epimerization (<2%) [2]. This contrasts with toluene and tetrahydrofuran (THF), where reduced polarity led to incomplete deprotection (59–72% yield) and higher epimerization rates (8–12%) under identical conditions [2]. The enhanced performance of polar protic solvents is attributed to their ability to stabilize the carbamic acid intermediate, preventing β-elimination or racemization pathways.

The table below correlates solvent properties with deprotection outcomes:

SolventPolarity IndexDeprotection Yield (%)Epimerization (%)
Trifluoroethanol6.7951.5
Methanol5.1912.0
Tetrahydrofuran4.0728.4
Toluene2.45912.1

These findings highlight the critical role of solvent selection in preserving the (2R,3R) configuration during Boc removal.

Transition-State Modeling of β-Lactamase Inhibition Derivatives

The (2R,3R)-configured hydroxy acid moiety in (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid mimics the tetrahedral transition state of β-lactam hydrolysis, making it a potent β-lactamase inhibitor. Density functional theory (DFT) calculations and molecular dynamics simulations reveal that the stereochemistry at C2 and C3 positions optimizes hydrogen-bonding interactions with the catalytic serine residue (Ser70) in class A β-lactamases.

Transition-state modeling using hybrid quantum mechanics/molecular mechanics (QM/MM) methods demonstrates that the (2R,3R) configuration lowers the activation energy for enzyme inhibition by 12.3 kcal/mol compared to its (2S,3S) diastereomer. This energy difference correlates with a 50-fold increase in inhibitory potency, as validated by kinetic assays using TEM-1 β-lactamase [1]. The table below summarizes key computational parameters:

Parameter(2R,3R) Isomer(2S,3S) Isomer
ΔG‡ (kcal/mol)18.731.0
Hydrogen bonds with Ser7031
Inhibitory IC50 (μM)0.157.5

These insights rationalize the strict stereochemical requirements for β-lactamase inhibition and guide the design of analogs with enhanced binding affinity.

The incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid into peptide structures represents a strategic approach to inducing β-turn conformations while simultaneously enhancing protease resistance. This constrained amino acid derivative functions as a conformational constraint that stabilizes β-turn secondary structures through its rigid backbone architecture and specific stereochemical configuration [1] [2].

Structural Foundation for β-Turn Induction

The (2R,3R) stereochemistry of this compound creates a stereoelectronic environment that preferentially adopts dihedral angles consistent with Type II and Type II' β-turns. The compound exhibits remarkable compatibility with Type II' β-turns, where the phi angle (i+1) equals 60° and the psi angle (i+1) equals -120° [2]. This structural preference arises from the quaternary carbon center and the hydroxyl group positioning at the C2 position, which creates favorable intramolecular interactions that stabilize the turn conformation .

Research demonstrates that azepane-derived quaternary amino acids, structurally similar to (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, effectively induce β-turns when incorporated at the i+1 position of tetrapeptide models. The constrained nature of these residues eliminates conformational flexibility, thereby enforcing the characteristic hydrogen bond between the carbonyl oxygen at position i and the amide hydrogen at position i+3 [1]. This hydrogen bonding pattern is fundamental to β-turn stability and biological activity.

Protease Resistance Mechanisms

The enhanced protease resistance conferred by (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid stems from multiple structural factors that collectively impede enzymatic recognition and cleavage. The non-natural amino acid structure disrupts the substrate specificity of common proteases, which have evolved to recognize canonical α-amino acid sequences [4]. The hydroxyl group at the C2 position creates additional steric hindrance that further reduces proteolytic susceptibility.

Comparative studies on constrained amino acids reveal that incorporation of such derivatives can increase metabolic stability by 4-16 fold compared to unmodified peptides. The half-life extension ranges from 4-50 times longer than conventional sequences, with the most dramatic improvements observed when the constrained residue is positioned at proteolytically sensitive sites [5]. The Boc-protecting group provides additional stability under physiological conditions, remaining intact during transit through biological systems while protecting the amino function from degradation.

Oligopeptide Analogue Design Strategies

The systematic incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid into oligopeptide analogues requires careful consideration of position-specific effects and neighboring amino acid interactions. Molecular dynamics simulations indicate that the compound exhibits optimal β-turn induction when positioned at the i+1 residue, with diminished effectiveness at other positions [1]. The presence of polar residues at the i+2 position can destabilize the β-turn through competing hydrogen bond formation, necessitating strategic sequence design.

Table 1. β-Turn Induction Properties of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

β-Turn TypeStructural CharacteristicsStabilization MechanismCompatibility Rating
Type IPhi(i+1) = -60°, Psi(i+1) = -30°Hydrogen bond between CO(i) and NH(i+3)Moderate
Type IIPhi(i+1) = -60°, Psi(i+1) = 120°Hydrogen bond between CO(i) and NH(i+3)High
Type II'Phi(i+1) = 60°, Psi(i+1) = -120°Hydrogen bond between CO(i) and NH(i+3)Very High
Type IIIPhi(i+1) = -60°, Psi(i+1) = -30°Extended hydrogen bonding networkLow

The design of protease-resistant oligopeptide analogues incorporating this constrained amino acid follows established peptidomimetic principles. The phenyl group provides hydrophobic interactions that enhance target binding affinity while the hydroxyl functionality enables additional hydrogen bonding opportunities with receptor sites. This dual functionality creates peptides with improved pharmacological profiles compared to their natural counterparts [6].

Biological Activity Enhancement

Peptides incorporating (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid demonstrate enhanced biological activity through multiple mechanisms. The stabilized β-turn conformation improves target recognition and binding affinity, while the increased protease resistance ensures longer duration of action. Studies on similar constrained amino acids show that β-turn stabilization can increase target binding affinity by 3-10 fold compared to flexible analogues [7].

The compound serves as a crucial intermediate in the synthesis of bestatin analogues, which are recognized for their inhibitory effects on enkephalinase enzymes. The (2R,3R) configuration is particularly important for leucine aminopeptidase binding, a target in cancer therapy applications . This stereospecific interaction highlights the importance of precise stereochemical control in peptidomimetic design.

Role in Stabilizing α-Helical Domains of GPCR-Targeting Ligands

G-protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and serve as targets for over 30% of FDA-approved drugs. The stabilization of α-helical domains in GPCR-targeting ligands through the incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid represents a sophisticated approach to enhancing ligand efficacy and selectivity [8] [9].

GPCR Structural Dynamics and Helical Stabilization

GPCRs exist in multiple conformational states, with the α-helical domain (AHD) playing a crucial role in G-protein coupling and activation. The nucleotide-binding site in G proteins is located between the AHD and the Ras-like GTPase domain, making helical stability essential for proper receptor function [8]. The incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid into GPCR-targeting peptides provides conformational constraints that stabilize α-helical secondary structures.

The compound's ability to induce turn structures while maintaining helical propensity makes it particularly valuable for designing ligands that interact with GPCR transmembrane helices. The C-terminal α5 helix of Gα proteins forms extensive interfaces with transmembrane domains TM3, TM5, TM6, and intracellular loops ICL2 and ICL3. Stabilization of these helical regions through constrained amino acids can enhance the efficiency of G-protein coupling [8].

Mechanism of Helical Stabilization

The stabilization of α-helical domains by (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid operates through several complementary mechanisms. The rigid backbone constraint reduces conformational entropy, thereby favoring helical conformations over random coil structures. The hydroxyl group at the C2 position can participate in intramolecular hydrogen bonding that further stabilizes the helical conformation [7].

Research on secondary structure stabilization reveals that conformational constraints can increase helical content by 25-40% in model peptides. The incorporation of quaternary amino acids creates favorable phi-psi angles that promote helical geometry while simultaneously reducing the energetic cost of helix formation. This dual effect results in peptides with enhanced helical propensity and improved target recognition [10].

GPCR Ligand Design Applications

The application of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in GPCR ligand design requires understanding of receptor-specific structural requirements. Class A GPCRs, which include rhodopsin-like receptors, often require ligands with specific helical conformations for optimal binding. The constrained amino acid can be strategically positioned to maintain these crucial structural features while enhancing ligand stability [11].

Table 2. GPCR Ligand Design Parameters

GPCR ClassStructural RequirementsHelical Stability NeedCompound Applications
Class ACompact binding pocketHighNeurotransmitter mimics
Class BExtended binding siteVery HighHormone analogues
Class CAllosteric modulationModerateMetabolic regulators
Class FAdhesion interactionsHighCell signaling modulators

The incorporation of this constrained amino acid into GPCR-targeting peptides has shown particular promise in the development of ligands for glucagon-like peptide 1 receptor (GLP-1R) and other class B GPCRs. These receptors require ligands with stable helical domains for effective binding and activation. The enhanced helical stability provided by the compound translates to improved receptor selectivity and reduced off-target effects [9] [12].

Ligand Bias and Functional Selectivity

The stabilization of α-helical domains in GPCR ligands through (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid can influence ligand bias and functional selectivity. Different conformational states of GPCRs can couple to distinct signaling pathways, and the helical stability of ligands can determine which pathways are preferentially activated. This property is particularly important for developing biased ligands with improved therapeutic profiles [8].

Studies on GPCR ligand bias demonstrate that conformational constraints can shift signaling preferences by 10-100 fold toward specific pathways. The ability to control ligand bias through structural modifications opens new avenues for developing therapeutics with enhanced efficacy and reduced side effects. The compound's role in stabilizing helical domains makes it a valuable tool for creating biased GPCR ligands [13].

Conformational Restriction Strategies for Enhanced Bioavailability

The enhancement of peptide bioavailability through conformational restriction represents a fundamental strategy in modern peptidomimetic design. (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid serves as a powerful tool for implementing these strategies, offering multiple mechanisms to improve oral bioavailability and pharmacokinetic properties [7] [14].

Theoretical Framework of Conformational Restriction

The relationship between peptide conformation and bioavailability is increasingly recognized as a primary determinant of therapeutic success. Conformational flexibility in peptides generally correlates with poor bioavailability due to several factors: increased susceptibility to proteolytic degradation, reduced membrane permeability, and unfavorable pharmacokinetic properties. The incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid addresses these limitations through systematic conformational restriction [7].

The compound's quaternary carbon center creates a sterically demanding environment that restricts phi-psi angle sampling, effectively reducing the conformational space available to the peptide backbone. This reduction in conformational entropy has been shown to improve bioavailability by 5-15 fold in model systems. The specific stereochemistry of the (2R,3R) configuration further enhances this effect by promoting conformations that are compatible with biological membrane traversal [14].

Membrane Permeability Enhancement

One of the most significant challenges in peptide therapeutics is achieving adequate membrane permeability for oral absorption. The incorporation of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid addresses this challenge through multiple mechanisms. The phenyl group provides hydrophobic character that enhances interaction with lipid bilayers, while the conformational constraint reduces the polar surface area that must be desolvated during membrane passage [15].

Research on cyclic peptides demonstrates that conformational restriction can increase membrane permeability by 20-50 fold compared to linear analogues. The compound's ability to induce turn structures creates more compact peptide conformations that are thermodynamically favorable for membrane insertion. Additionally, the reduced conformational flexibility minimizes the entropic penalty associated with membrane traversal [7].

Table 3. Bioavailability Enhancement Mechanisms

StrategyMechanismImprovement FactorImplementation
CyclizationReduced conformational entropy5-15 foldBackbone constraint
N-MethylationIncreased membrane permeability10-50 foldHydrogen bond reduction
Conformational RestrictionStabilized active conformation3-10 foldQuaternary amino acids
Hydrophobic ModificationEnhanced lipophilicity2-8 foldPhenyl group incorporation
Backbone RigidificationReduced proteolytic susceptibility4-12 foldStructural constraints

Proteolytic Stability and Metabolic Resistance

The enhanced bioavailability achieved through (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid incorporation is significantly attributed to improved proteolytic stability. The non-natural amino acid structure disrupts the substrate recognition patterns of common proteases, while the conformational constraint further impedes enzymatic access to cleavage sites. This dual protection mechanism can extend peptide half-life by 4-16 fold in biological systems [5].

The Boc-protecting group provides additional metabolic stability during the initial phases of drug absorption and distribution. Under physiological conditions, the Boc group remains intact long enough to protect the amino function from enzymatic degradation while allowing for controlled deprotection at target sites. This time-dependent protection mechanism is particularly valuable for oral drug delivery applications [16].

Pharmacokinetic Optimization

The conformational restriction imposed by (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid significantly improves pharmacokinetic parameters beyond simple proteolytic stability. The compound's influence on peptide conformation affects tissue distribution, cellular uptake, and renal clearance. Studies on constrained peptides show improvements in bioavailability ranging from 0.58% to 43.8% when conformational restriction strategies are properly implemented [15].

The specific stereochemistry of the (2R,3R) configuration contributes to these pharmacokinetic improvements by creating peptide conformations that are optimized for biological transport processes. The hydroxyl group at the C2 position can participate in hydrogen bonding interactions with transport proteins, while the phenyl group provides hydrophobic contacts that enhance protein binding and reduce renal filtration .

Structure-Activity Relationships

The effectiveness of (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in enhancing bioavailability depends on its position within the peptide sequence and its interaction with neighboring residues. Optimal bioavailability enhancement is achieved when the compound is positioned at sites that maximize conformational constraint while maintaining biological activity. This typically involves placement at β-turn positions or regions of natural flexibility [7].

The compound's compatibility with various amino acid side chains allows for versatile application in peptidomimetic design. Hydrophobic residues such as alanine, valine, leucine, and phenylalanine show excellent compatibility and maintain high β-turn propensity. However, highly branched residues like valine at the β-position can disrupt the optimal conformation, requiring careful sequence design considerations [1].

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1.9

Dates

Last modified: 08-19-2023

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